![molecular formula C17H24N2OS2 B7466027 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione
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Overview
Description
3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione typically involves the reaction of 2-aminobenzothiazole with cyclohexylmethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione.
6-Ethoxybenzothiazole: Shares the benzothiazole core structure but with different substituents.
Cyclohexylmethylamine: A component used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c1-3-20-14-9-10-15-16(11-14)22-17(21)19(15)12-18(2)13-7-5-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZYJYJUEUTZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=S)S2)CN(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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